molecular formula C8H13FO2 B2908705 4-Fluoro-4-methylcyclohexane-1-carboxylic acid CAS No. 1027708-67-3

4-Fluoro-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B2908705
CAS No.: 1027708-67-3
M. Wt: 160.188
InChI Key: KYKZTTVYWGGUFB-WRXNHJIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 It is a derivative of cyclohexane, where a fluorine atom and a methyl group are substituted at the 4th position, and a carboxylic acid group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves high-pressure catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group at the 4th position. This dual substitution imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships in chemical and biological systems .

Properties

IUPAC Name

4-fluoro-4-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c1-8(9)4-2-6(3-5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKZTTVYWGGUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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